Target Engagement Potency: DC50 and Dmax in A549 Cells Versus Dual SMARCA2/4 Degraders
PROTAC SMARCA2 degrader-15 (I-332) achieves SMARCA2 degradation with a DC50 below 100 nM and a Dmax exceeding 90% in A549 cells after 24 h treatment, as reported by multiple independent vendors . In contrast, dual SMARCA2/4 degrader compound I-409 degrades both SMARCA2 and SMARCA4 proteins in the same cell line with comparable DC50 values (<100 nM) but without paralog selectivity . The key differentiation is that I-332 spares SMARCA4, enabling selective interrogation of SMARCA2-dependent biology, whereas I-409's concurrent SMARCA4 degradation confounds interpretation in SMARCA4-wild-type contexts. The comparable potency indicates that I-332 achieves SMARCA2 degradation efficacy on par with dual degraders while maintaining single-target selectivity.
| Evidence Dimension | SMARCA2 degradation potency (DC50) and selectivity (SMARCA4 sparing) |
|---|---|
| Target Compound Data | DC50 < 100 nM (SMARCA2); Dmax > 90% (24 h); no SMARCA4 degradation reported (SMARCA2-selective). |
| Comparator Or Baseline | PROTAC SMARCA2/4-degrader-23 (compound I-409): SMARCA2 DC50 < 100 nM, SMARCA4 DC50 < 100 nM, Dmax > 90% for both paralogs (dual degrader). |
| Quantified Difference | I-332 achieves equivalent SMARCA2 degradation potency to I-409 but without detectable SMARCA4 degradation, enabling paralog-selective studies. |
| Conditions | A549 lung adenocarcinoma cell line, 24-hour treatment; Western blot quantification. |
Why This Matters
For scientists studying SMARCA4-mutant cancers, preserving SMARCA4 while degrading SMARCA2 is essential to validate synthetic lethality without off-target paralog effects—I-332 uniquely meets this requirement among commercially available tool compounds with defined chemical identity.
